molecular formula C12H16O3 B6229857 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde CAS No. 85943-68-6

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B6229857
CAS No.: 85943-68-6
M. Wt: 208.3
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Description

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O3. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a benzaldehyde core. This compound is often used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in the synthesis of Schiff base appended porphyrazine . This interaction suggests that this compound can act as a ligand, forming complexes with metal ions and potentially affecting enzymatic activities.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its structural analogs have shown antibacterial activity and have been used in the preparation of nickel complexes . These properties indicate that this compound may affect cellular processes such as protein synthesis and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form Schiff bases suggests that it can interact with amino groups in proteins, potentially altering their structure and function . Additionally, changes in gene expression may occur as a result of these interactions, further influencing cellular activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to changes in their biological activity . Therefore, it is essential to consider the temporal aspects of this compound when conducting in vitro or in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity, while higher doses could lead to toxic or adverse effects . It is important to determine the threshold levels at which these effects occur to optimize the compound’s use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its participation in the synthesis of Schiff base appended porphyrazine indicates its role in complex biochemical reactions . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can significantly affect its biological activity and overall function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde typically involves the formylation of 5-tert-butyl-2-hydroxy-3-methoxybenzene. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and strong bases can be used for substitution reactions.

Major Products

    Oxidation: 5-tert-butyl-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-tert-butyl-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-2-hydroxybenzaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.

    3,5-di-tert-butyl-2-hydroxybenzaldehyde: Contains an additional tert-butyl group, which can influence its steric properties and reactivity.

    2-hydroxy-5-methoxybenzaldehyde: Lacks the tert-butyl group, which can affect its hydrophobicity and interactions.

Uniqueness

5-tert-butyl-2-hydroxy-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the tert-butyl group enhances its hydrophobicity, while the hydroxy and methoxy groups provide sites for hydrogen bonding and other interactions.

Properties

CAS No.

85943-68-6

Molecular Formula

C12H16O3

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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